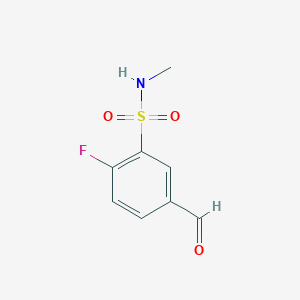![molecular formula C17H14ClN3O2S B2971608 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1389553-64-3](/img/structure/B2971608.png)
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The exact mechanism of action of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A is not fully understood. However, it is believed that this compound A may exert its effects by inhibiting certain enzymes or signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, this compound A has been shown to have neuroprotective effects and improve cognitive function. In inflammation, this compound A has been shown to have anti-inflammatory effects and reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several potential future directions for the study of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A. One direction is to further investigate its potential applications in cancer research, particularly as a potential therapeutic agent for various types of cancer. Another direction is to study its potential neuroprotective effects and its ability to improve cognitive function in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential applications in various physiological processes.
Synthesis Methods
The synthesis of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A involves the reaction of 6-chloropyridine-3-sulfonamide with phenyl(pyridin-2-yl)methanol in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure this compound A.
Scientific Research Applications
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, this compound A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, this compound A has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation, this compound A has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
properties
IUPAC Name |
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-16-10-9-14(12-20-16)24(22,23)21-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12,17,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMWHORKFSHNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

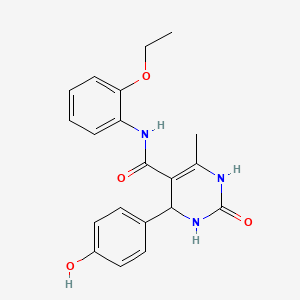

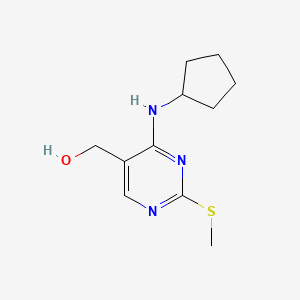
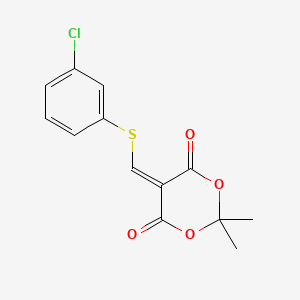
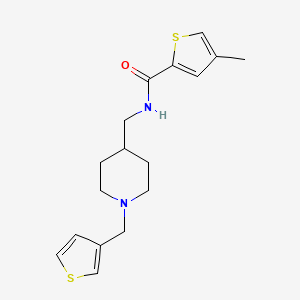
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)
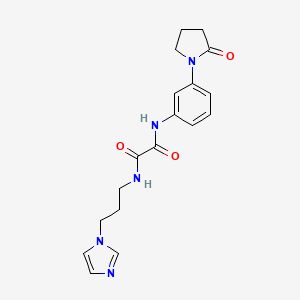

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2971540.png)
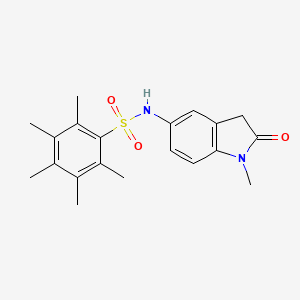
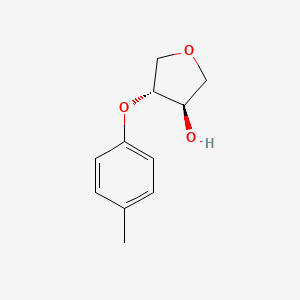
![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2971543.png)
